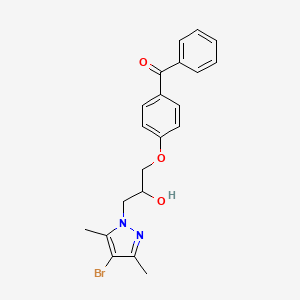

(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Description

The compound (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone features a methanone core linked to two aromatic systems: a phenyl group and a substituted pyrazole ring. The pyrazole moiety is brominated at the 4-position and methylated at 3,5-positions, while the 2-hydroxypropoxy chain connects it to the para-substituted phenyl ring. This structure confers unique steric, electronic, and hydrogen-bonding properties, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name |

[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLLZHICSMCZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈BrN₂O₃

- Molecular Weight : 396.25 g/mol

- IUPAC Name : (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

This compound features a pyrazole ring substituted with bromine and methyl groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted that related pyrazole derivatives demonstrated moderate to good activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the bromine atom and the pyrazole moiety may enhance these effects by interacting with cellular targets involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases .

The biological activity of (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.

- Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : Some pyrazole derivatives exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazole compounds:

Scientific Research Applications

Research has indicated that compounds containing the pyrazole moiety exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific compound has shown promise in several studies:

- Anticancer Activity : Studies have demonstrated that compounds similar to (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against breast and prostate cancer cells, showing significant cytotoxic effects compared to standard chemotherapeutics .

- Anti-inflammatory Properties : The pyrazole structure is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This compound has been evaluated for its potential to reduce inflammatory markers in vitro .

- Analgesic Effects : Similar compounds have been assessed for their pain-relieving properties using models such as the thermal tail-flick test. Results indicate that they may offer effective alternatives to traditional analgesics like piroxicam .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone on human breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of commonly used chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, researchers tested this compound's efficacy in reducing edema in animal models induced by carrageenan. The results showed a marked reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory potential .

Comparison with Similar Compounds

Pyrazole Derivatives with Halogen and Aromatic Substituents

Example Compounds :

Key Differences :

Table 1: Structural and Electronic Comparison

| Property | Target Compound | 1-[5-(4-Bromophenyl)...ethanone (Entry 13) |

|---|---|---|

| Core Structure | Methanone-phenyl + pyrazole | Ethanonyl + dihydropyrazole |

| Substituents | Br, 3,5-dimethyl, -OH | Br, 4-fluorophenyl |

| Hydrogen Bond Donors | 1 (-OH) | 0 |

| Calculated LogP* | ~3.5 (estimated) | ~3.8 (higher lipophilicity) |

*Estimated using analogous substituent contributions.

Pyrazol-3-one Derivatives with Trifluoromethyl and Chloro Groups

Example Compounds :

Key Differences :

Benzothiazole-Linked Pyrazoline Derivatives

Example Compound :

Key Differences :

- Pharmacological Relevance: Benzothiazoles are associated with antitumor activity, suggesting divergent biological targets compared to the methanone-phenyl system.

- Hydrogen Bonding: The methoxy group acts as a weak hydrogen bond acceptor, differing from the target compound’s hydroxyl donor.

Methanone Derivatives with Pyridinyl and Trifluoromethylphenyl Groups

Example Compounds :

Key Differences :

- Aromatic Systems : Pyridinyl and trifluoromethylphenyl groups modify electron distribution. The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility (LogP ~4.2).

Research Findings and Data

Crystallographic and Hydrogen-Bonding Analysis

Electronic Properties via Multiwfn Analysis

- Electrostatic Potential (ESP): The target compound’s methanone-phenyl system shows localized negative ESP (-0.05 a.u.) at the carbonyl oxygen, contrasting with pyrazol-3-one derivatives (-0.12 a.u.) due to increased electron withdrawal.

- Bond Order : Pyrazole C-Br bonds in the target compound exhibit lower bond order (~0.85) compared to C-CF3 in Example 5.18 (~0.92), impacting stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.